N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide
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Description
N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, is a synthetic organic compound that has been studied for its potential applications in scientific research. N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a white solid at room temperature and has a molecular weight of 315.5 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Scientific Research Applications
Synthesis and Antimicrobial Properties
A study by Baranovskyi et al. (2018) explored the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment and their cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential antimicrobial properties (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Enantioselective Synthesis
Wang and Tang (2009) reported on the chiral synthesis of the R-enantiomer of a β-receptor antagonist related to N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide with high enantioselectivity, highlighting the compound's potential for therapeutic applications (Wang & Tang, 2009).
Herbicidal Activity
Dipeptidyl Peptidase IV Inhibition
Nitta et al. (2012) investigated a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV (DPP-4) inhibitors. One of the derivatives showed significant potency in reducing blood glucose levels in an oral glucose tolerance test, indicating its potential for diabetes treatment (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).
Tyrosinase and Melanin Inhibition
Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated them for their inhibitory activities against tyrosinase and melanin synthesis. The study aimed at developing depigmentation agents with minimal side effects, where certain compounds showed promising results (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Ejaz, Hökelek, Saeed, Tehzeeb, 2019).
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-2-5-15(10-13)21-18(23)6-3-9-24-17-8-7-14(19)11-16(17)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGTXCQXTXGYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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